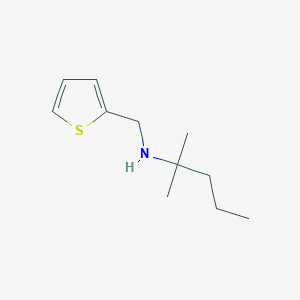

(2-Methylpentan-2-yl)(thiophen-2-ylmethyl)amine

Overview

Description

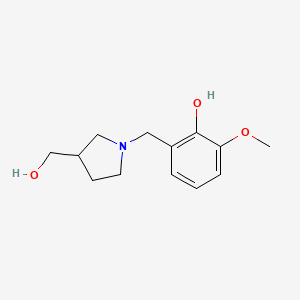

(2-Methylpentan-2-yl)(thiophen-2-ylmethyl)amine is a chemically differentiated building block for organic synthesis and medicinal chemistry . It has a molecular formula of C11H19NS. This compound is not intended for human or veterinary use and is for research use only.

Molecular Structure Analysis

The molecular structure of this compound consists of a thiophene ring attached to a 2-methylpentan-2-yl group via a methylene bridge . The molecular weight of the compound is 197.34 g/mol .Scientific Research Applications

LED-Induced Polymerization

Star-shaped tris(4-(thiophen-2-yl)phenyl)amine derivatives have been developed as photoinitiators for radical and cationic polymerizations under near-UV and visible light-emitting diodes (LEDs). These derivatives exhibit higher polymerization efficiencies under air compared to commercial photoinitiators, overcoming oxygen inhibition and showcasing excellent photoinitiating abilities for the polymerization of epoxides or (meth)acrylates (Zhang et al., 2015).

Synthesis and Physical-Chemical Properties

The synthesis and study of physical-chemical properties of 3-(alkylthio)-4-R-5-(thiophene-2-ylmethyl)-4H-1,2,4-triazoles highlight the potential for further studying the biological effects of these synthesized compounds, suggesting applications in medicinal chemistry (Suhak et al., 2015).

Poly(thiophenylanilino) and Poly(furanylanilino) Polymers

Novel hybrid polymers with thiophenylanilino and furanylanilino backbones offer insights into the development of materials with potential electronic applications, highlighting the synthesis of new monomers and their electrochemical polymerization to produce electroactive films (Baldwin et al., 2008).

Catalytic Chemical Amide Synthesis

A method using (2-(thiophen-2-ylmethyl)phenyl)boronic acid as a catalyst for amide bond synthesis between carboxylic acids and amines at room temperature showcases applications in peptide synthesis, with potential implications in pharmaceutical research (El Dine et al., 2015).

Solubility of CO2 in Aqueous Solutions

Research on the solubility of CO2 in aqueous solutions of 1,5-diamino-2-methylpentane (DAMP) contributes to the understanding of CO2 capture processes, offering insights into the development of more efficient and environmentally friendly carbon capture and sequestration technologies (Azhgan et al., 2016).

Properties

IUPAC Name |

2-methyl-N-(thiophen-2-ylmethyl)pentan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NS/c1-4-7-11(2,3)12-9-10-6-5-8-13-10/h5-6,8,12H,4,7,9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRRGDTRBNKCBSE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C)(C)NCC1=CC=CS1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[3-(4-Methoxybenzyl)-ureido]-propionic acid methyl ester](/img/structure/B1474037.png)

![6-Methoxydibenzo[b,d]furan-2-carboxylic acid](/img/structure/B1474048.png)

![6,8-Dimethyldibenzo[b,d]furan-2-carboxylic acid](/img/structure/B1474050.png)

![2-(2-Thienyl)[1,3]oxazolo[5,4-b]pyridine-6-carboxylic acid](/img/structure/B1474052.png)